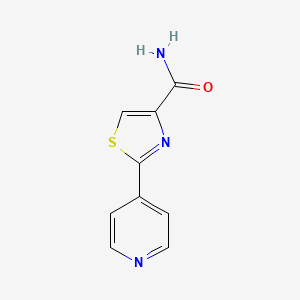

4-Thiazolecarboxamide, 2-(4-pyridinyl)-

Description

Contextualizing Thiazole-Containing Heterocycles in Drug Discovery and Development

Thiazole-containing heterocycles are a prominent structural motif in a multitude of pharmacologically important molecules. synarchive.com The inherent aromaticity and the presence of both sulfur and nitrogen atoms in the thiazole (B1198619) ring allow for a variety of chemical modifications, making it a versatile scaffold in drug design. organic-chemistry.org This versatility has led to the incorporation of the thiazole ring in a wide range of therapeutic agents, including antibiotics, anti-inflammatory drugs, antivirals, and anticancer agents. wikipedia.org The thiazole nucleus is a key component of the vitamin B1 (thiamine) structure and is also found in numerous natural products and synthetic drugs. organic-chemistry.org

The significance of the thiazole scaffold in medicinal chemistry is underscored by its presence in several clinically approved drugs. synarchive.com For instance, the non-steroidal anti-inflammatory drug Meloxicam and the firefly chemical luciferin (B1168401) both contain a benzothiazole (B30560) structure, a derivative of thiazole. youtube.com The ability of the thiazole ring to serve as a bioisostere for other functional groups and to participate in various biological interactions has made it a privileged structure in the quest for new medicines. Researchers continue to explore the vast chemical space of thiazole derivatives to address the ongoing challenge of drug resistance and to develop novel therapies for a wide range of diseases.

Academic Significance of Thiazole Carboxamide Scaffolds in Biological Research

The thiazole carboxamide scaffold, which combines the thiazole ring with a carboxamide functional group, has garnered significant attention in academic research due to its diverse biological activities. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. synarchive.com This has led to the investigation of thiazole carboxamide derivatives as potential therapeutic agents in various disease areas.

Recent research has highlighted the potential of thiazole carboxamide derivatives as potent inhibitors of various enzymes, including cyclooxygenase (COX) and protein kinases. synarchive.com For example, certain thiazole carboxamide derivatives have been shown to exhibit significant inhibitory activity against COX-1 and COX-2 enzymes, which are implicated in inflammation and cancer. nih.gov Furthermore, studies have demonstrated the potential of thiazole/thiadiazole carboxamide scaffolds as c-Met kinase inhibitors for cancer treatment. synarchive.com The ability to synthesize and modify these scaffolds allows researchers to explore structure-activity relationships and optimize compounds for improved potency and selectivity. The ongoing academic interest in thiazole carboxamide derivatives suggests that this scaffold will continue to be a valuable source of novel drug candidates.

Historical Academic Perspectives on 2-(Pyridinyl)thiazole Derivative Research

The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, being a foundational method. synarchive.com This reaction, which involves the condensation of an α-haloketone with a thioamide, has been widely used to prepare a variety of thiazole-containing compounds, including those with a pyridine (B92270) substituent. synarchive.com The Cook-Heilbron synthesis, another early method, involves the reaction of an α-aminonitrile with carbon disulfide to produce thiazoles. youtube.com

The exploration of 2-(pyridinyl)thiazole derivatives in medicinal chemistry has been driven by the recognition that combining these two heterocyclic rings can lead to compounds with unique biological properties. Early research in this area likely focused on the fundamental synthesis and characterization of these hybrid molecules. The development of synthetic methodologies, such as the Hantzsch reaction, provided the tools for academic researchers to systematically create libraries of 2-(pyridinyl)thiazole derivatives and investigate their potential applications. Over time, as our understanding of disease biology has advanced, so too has the sophistication of the biological evaluation of these compounds, leading to the identification of derivatives with promising anticancer, antimicrobial, and anti-inflammatory activities. organic-chemistry.org The historical progression of research on 2-(pyridinyl)thiazole derivatives exemplifies the iterative process of drug discovery, where foundational synthetic chemistry paves the way for the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-8(13)7-5-14-9(12-7)6-1-3-11-4-2-6/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUBEXCPIQGXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384986 | |

| Record name | 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89401-57-0 | |

| Record name | 4-Thiazolecarboxamide, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Derivatization of 2 4 Pyridinyl Thiazole 4 Carboxamide Analogs

Foundational Synthetic Pathways for Thiazole (B1198619) Carboxamide Architectures

The construction of the thiazole carboxamide core is a well-established area of heterocyclic chemistry, with several reliable methods available for its synthesis. These methods can be broadly categorized into the formation of the thiazole ring itself and the subsequent or concurrent introduction of the carboxamide functionality.

The Hantzsch thiazole synthesis is a cornerstone method for forming the thiazole ring. This reaction typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of thiazole-4-carboxamides, this often means reacting a thioamide with an α-halo-β-ketoester or a related derivative, which installs a carboxylic acid or ester group at the 4-position of the thiazole ring.

Another fundamental step is the formation of the amide bond. This is commonly achieved through the coupling of a thiazole carboxylic acid with a desired amine. Modern synthetic chemistry offers a variety of coupling reagents to facilitate this transformation with high efficiency and under mild conditions. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and phosphonium salts such as (3-hydroxy-3H-1,2,3-thiazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinylphosphonium hexafluorophosphate (PyAOP). nih.govsci-hub.box The reaction is often catalyzed by a base like N,N-diisopropylethylamine (DIPEA) or an additive like 4-dimethylaminopyridine (DMAP). nih.govsci-hub.box

Solid-phase synthesis has also been employed to create libraries of 2-amino-5-carboxamide thiazole derivatives. acs.org This approach involves anchoring a starting material to a resin, followed by sequential reactions, including a key dehydrative cyclization step, to build the final molecule before cleaving it from the polymer support. acs.org

The synthesis of 2-(4-pyridinyl)thiazole-4-carboxamide and its analogs typically begins with the formation of the core 2-(pyridin-4-yl)thiazole-4-carboxylic acid. A common route involves the reaction of isonicotinamidine or a related precursor with an appropriate α-halocarbonyl compound bearing an ester group. The resulting thiazole ester is then hydrolyzed to the corresponding carboxylic acid.

Once the 2-(pyridin-4-yl)thiazole-4-carboxylic acid intermediate is obtained, the final carboxamide analogs are prepared via standard amide coupling procedures. The carboxylic acid is activated, often by converting it to an acid chloride or by using coupling reagents like EDCI or PyAOP, and then reacted with a diverse range of primary or secondary amines to generate a library of N-substituted 2-(4-pyridinyl)thiazole-4-carboxamides. sci-hub.boxnih.gov This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituent on the amide nitrogen.

Strategies for the Rational Design and Creation of Novel Analogs

Rational drug design is a key strategy for optimizing lead compounds. For the 2-(4-pyridinyl)thiazole-4-carboxamide scaffold, this involves systematic structural modifications to enhance biological activity, selectivity, and pharmacokinetic properties. nih.gov

Structural diversification is essential for exploring the chemical space around a core scaffold and identifying key structural features for biological activity. neliti.comglobalresearchonline.net For 2-(4-pyridinyl)thiazole-4-carboxamide analogs, diversification strategies include:

Modification of the Amide Substituent: The amine component used in the final amide coupling step is a primary point of diversification. A wide variety of anilines, benzylamines, and aliphatic amines can be introduced to probe different pockets of a biological target.

Substitution on the Pyridine (B92270) Ring: Introducing substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially influencing target binding and metabolic stability.

Substitution on the Thiazole Ring: While the 2-pyridinyl and 4-carboxamide groups are defining features, modifications at the 5-position of the thiazole ring can be explored to further optimize activity.

Pharmacophore Hybridization: This strategy involves combining the thiazole carboxamide core with other known biologically active pharmacophores. nih.gov For instance, linking the scaffold to moieties like pyrazoline or triazole can create hybrid molecules with potentially novel or enhanced biological profiles. nih.gov

The introduction of different substituents can have a profound impact on the biological activity of the resulting analogs. Structure-activity relationship (SAR) studies are crucial for understanding these effects. nih.govtandfonline.com

For example, in a series of thiazole carboxamides designed as c-Met kinase inhibitors, the nature and position of substituents on an aniline ring (attached to the carboxamide) were critical for activity. tandfonline.com The research found that:

Electron-withdrawing groups (EWGs) like fluorine and chlorine on the aniline ring generally led to improved activity compared to electron-donating groups (EDGs). tandfonline.com

The position of the substituent mattered; a mono-EWG at the 4-position of the benzene ring resulted in higher inhibitory activity than substitution at the 2- or 3-position. tandfonline.com

Bulky alkyl groups and halophenyl groups at the ortho-position of the aniline were found to be favorable for fungicidal activities in a different study. sci-hub.box

These findings highlight how systematic modification and subsequent biological evaluation can guide the design of more potent compounds. The table below summarizes research findings on the influence of specific substituents on the activity of thiazole carboxamide derivatives.

| Compound Series | Scaffold | Substituent Modification | Observed Effect on Activity | Reference |

| c-Met Inhibitors | Thiazole-2-carboxamide | Introduction of F, Cl, Br on aniline ring | Improved inhibitory activity | tandfonline.com |

| c-Met Inhibitors | Thiazole-2-carboxamide | Mono-EWG at 4-position vs 2- or 3-position | Higher activity with 4-position substitution | tandfonline.com |

| COX Inhibitors | Thiazole-5-carboxamide | t-butyl group vs. methoxy (B1213986) groups | Increased potency against COX-1 and COX-2 | nih.govacs.org |

| Fungicides | Thiazole carboxamide | Bulky alkyl or halophenyl groups on aniline | Favorable for fungicidal activity | sci-hub.box |

| Angiogenesis Inhibitors | 2-(Pyridinyl)thiazole-5-carboxamide | N-(3-methoxyphenyl) on carboxamide | Potent suppression of HUVEC migration | nih.gov |

Advanced Characterization Techniques in Synthetic Organic Research

The unambiguous structural confirmation of newly synthesized 2-(4-pyridinyl)thiazole-4-carboxamide analogs is paramount. A suite of spectroscopic and analytical techniques is employed for this purpose. ekb.egnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.comslideshare.netsapub.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, confirming its molecular formula. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. For thiazole carboxamides, characteristic absorption bands for the amide C=O stretch and N-H stretch are important diagnostic peaks. nih.govslideshare.netsapub.org

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, providing further confirmation of the empirical and molecular formula. slideshare.netmdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and stereochemistry. nih.gov

Through the combined application of these techniques, researchers can confidently verify the identity, purity, and structure of the synthesized 2-(4-pyridinyl)thiazole-4-carboxamide derivatives, which is a critical prerequisite for any subsequent biological evaluation. ekb.egnih.gov

Spectroscopic Elucidation of Molecular Structures

A suite of spectroscopic techniques is employed to unequivocally determine the structure of 2-(4-pyridinyl)thiazole-4-carboxamide and its derivatives. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-(4-pyridinyl)thiazole-4-carboxamide analogs, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of structural information. For instance, the protons on the pyridine ring typically appear as doublets in the aromatic region of the spectrum. The thiazole ring proton also gives a characteristic signal. The chemical shifts of these protons can be influenced by the nature and position of substituents on either ring system.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group typically resonates at a downfield chemical shift. The carbons of the pyridine and thiazole rings also exhibit characteristic signals that can be assigned based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-pyridinyl)thiazole-4-carboxamide analogs would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. The C=N and C-S stretching vibrations of the thiazole ring, as well as the characteristic vibrations of the pyridine ring, would also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-pyridinyl)thiazole-4-carboxamide analogs, the molecular ion peak in the mass spectrum would confirm the molecular weight of the synthesized compound. The fragmentation pattern can provide additional structural information by showing the loss of specific fragments from the molecule.

Interactive Data Table: Spectroscopic Data for a Representative 2-(4-Pyridinyl)thiazole-4-carboxamide Analog

| Technique | Observed Data | Interpretation |

| ¹H NMR | Signals in the aromatic region, a signal for the thiazole proton, and signals for the amide protons. | Confirms the presence of the pyridine and thiazole rings and the carboxamide group. |

| ¹³C NMR | Resonances for the carbonyl carbon, and carbons of the pyridine and thiazole rings. | Provides a carbon map of the molecule. |

| IR | Absorption bands for N-H, C=O, C=N, and C-S stretching vibrations. | Identifies the key functional groups. |

| MS | Molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular formula. |

Chromatographic and Other Methods for Compound Purity Assessment

The purity of synthesized 2-(4-pyridinyl)thiazole-4-carboxamide analogs is crucial for their subsequent use. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is commonly used to determine the purity of organic compounds. In this technique, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV detector, is used to monitor the eluent, and the purity of the sample is determined by the area of the peak corresponding to the desired compound relative to the total area of all peaks. For 2-(4-pyridinyl)thiazole-4-carboxamide analogs, a typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the final compounds is generally expected to be greater than 95%.

Other Methods

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reactions and for preliminary purity checks. The melting point of a crystalline solid is also a useful indicator of purity; a sharp melting point range suggests a high degree of purity.

Interactive Data Table: Chromatographic Purity Assessment of a Representative 2-(4-Pyridinyl)thiazole-4-carboxamide Analog

| Technique | Parameter | Result |

| HPLC | Column | C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |

| Detection | UV at 254 nm | |

| Purity | >95% | |

| TLC | Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate/Hexane | |

| Visualization | UV Light | |

| Melting Point | Sharp melting range |

Structure Activity Relationship Sar Investigations and Principles of Molecular Design

Systematic Probing of Structural Determinants for Biological Activity

Systematic investigations into derivatives of the 4-Thiazolecarboxamide, 2-(4-pyridinyl)- scaffold have been crucial in elucidating the structural requirements for biological activity. Structure-activity relationship (SAR) studies involve the synthesis and evaluation of a series of related compounds to determine how specific structural modifications influence their biological effects. nih.gov This approach allows researchers to identify the key pharmacophoric elements and understand how each part of the molecule—the thiazole (B1198619) ring, the pyridinyl moiety, and the carboxamide functionality—contributes to ligand-target interactions.

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which confer upon it a unique set of electronic and structural properties that are vital for biological activity. researchgate.netglobalresearchonline.net This ring system is a prominent feature in numerous natural products, including Vitamin B1 (Thiamine), and is found in more than 18 FDA-approved drugs. researchgate.netnih.gov Its utility in medicinal chemistry stems from its ability to act as a pharmacophoric element, a bioisosteric replacement for other rings, and a structural spacer. globalresearchonline.net

The heteroatoms within the thiazole ring play a significant role in its interaction with biological targets. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in non-covalent interactions, such as S⋯O interactions, which are comparable in strength to a typical hydrogen bond. nih.gov These interactions are critical for the coordination and binding of the molecule to the active sites of target proteins or metal ions, thereby enhancing therapeutic activity. researchgate.net Furthermore, the thiazole ring's aromatic nature allows it to participate in π-π stacking and hydrophobic interactions with target macromolecules. nih.gov

| Modification to Thiazole Ring | Observed Effect on Biological Activity | Reference Compound Example |

| Introduction of a methyl group | Positively influenced geometrical conformation, improving binding fit and potency. acs.org | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide acs.org |

| Substitution with aryl or hetaryl groups | Activity is dependent on the nature of the substituent; chloro-substituents were favorable for antibacterial activity. nih.gov | 4-(p-chlorophenyl)-thiazolyl derivatives nih.gov |

| Replacement of metabolically labile esters | Increased stability while maintaining activity. nih.gov | Phenylthiazole analogues nih.gov |

The pyridine (B92270) ring, an isostere of benzene, is one of the most widely used heterocyclic scaffolds in drug design due to its profound impact on pharmacological activity. nih.govrsc.org Its inclusion in a molecule can enhance biochemical potency, improve metabolic stability, increase permeability, and resolve issues with protein binding. nih.govresearchgate.net The key feature of the pyridine ring is its nitrogen atom, which possesses a non-bonding electron pair. This allows it to act as a hydrogen bond acceptor, forming crucial interactions with biological receptors and significantly enhancing the pharmacokinetic properties of a drug. nih.gov

The position of the nitrogen atom within the ring and the substitution pattern around it are critical determinants of a compound's biological profile. In the context of 2-(4-pyridinyl)-thiazole derivatives, studies have shown that both 2-pyridyl and 4-pyridyl series can exhibit potent activity, suggesting that the specific placement of the nitrogen atom can be tailored to target different receptors. nih.govnih.gov For example, converting a 2-(3-pyridyl)thiazolidine (B3344424) to a 2-(4-pyridyl)thiazolidine derivative resulted in equally potent PAF antagonistic activities. nih.gov The pyridine ring's basicity also contributes to improved water solubility, a desirable property for drug candidates. semanticscholar.orgmdpi.com

SAR studies have consistently shown that modifying the pyridine ring or its substituents can fine-tune a compound's efficacy and selectivity. nih.govresearchgate.net The ease of chemical modification at various sites on the pyridine ring allows for the exploration of a diverse chemical space to achieve tailored biological activities. nih.gov

| Pyridine Moiety Feature | Impact on Bioactivity | Example from Research |

| Nitrogen Atom | Acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties. nih.gov | General principle in pyridine-containing drugs. nih.gov |

| Isomeric Position (e.g., 3-pyridyl vs. 4-pyridyl) | Can result in similar or different potencies depending on the target. nih.gov | 2-(4-pyridyl)thiazolidine-4-carboxamides showed potent PAF antagonism, similar to 3-pyridyl derivatives. nih.gov |

| Substitution on the ring | Modulates activity; hydrophilic cyclic amines on a pyridine scaffold showed potent antimycobacterial activity. nih.gov | 4-substituted picolinohydrazonamides. nih.gov |

The carboxamide group (-CONH-) is a cornerstone in medicinal chemistry, serving as a stable and versatile linker that plays a crucial role in the bioactivity of many pharmaceutical compounds. nih.gov Its importance lies in its structural rigidity and its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). researchgate.net This dual capacity allows the carboxamide moiety to form strong and specific hydrogen bonding networks with target proteins, which is often essential for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. dmed.org.ua QSAR has become an indispensable tool for hit identification and lead optimization, as it provides a statistically significant way to predict the activity of novel, unsynthesized molecules, thereby saving time and resources in the drug discovery process. dmed.org.ua

For compounds based on the thiazole and pyridine scaffolds, QSAR models are developed to understand the structural requirements for a specific biological effect, such as antioxidant or anticancer activity. dmed.org.ua The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

These models can identify the key structural fragments or properties that positively or negatively influence bioactivity. nih.gov For example, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully identified the pharmacophore responsible for activity and predicted the biological activity of the compounds with good agreement with experimental data. nih.gov Such insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced potency and for the virtual screening of large compound libraries to identify promising new drug candidates. dmed.org.ua

Rational Molecular Design for Enhanced Potency and Selectivity in Research

Rational molecular design leverages the understanding of SAR and ligand-target interactions to create novel compounds with improved therapeutic profiles. The goal is to enhance potency (the concentration of a drug required to produce a specific effect) and selectivity (the drug's ability to act on a specific target with minimal off-target effects). For thiazole carboxamide derivatives, this involves strategically modifying the core structure to optimize interactions with the intended biological target. nih.govtandfonline.com

Optimization strategies often focus on introducing specific functional groups or substituents at different positions on the scaffold to strengthen binding affinity. acs.org For example, to enhance selectivity for the COX-2 enzyme, modifications to the methoxy (B1213986) moiety on a thiazole carboxamide were proposed to facilitate stronger hydrogen bond interactions or create salt-bridge interactions with key amino acid residues like ARG-513 in the enzyme's active site. acs.org This targeted approach, often guided by molecular docking studies, allows for the design of compounds with improved fitting geometry and a more favorable conformation for binding. nih.govtandfonline.com

In situations where the three-dimensional structure of the biological target is unknown, ligand-based computational design methods are employed. These paradigms rely on the knowledge of a set of molecules known to be active against the target. The underlying principle is that molecules with similar structures are likely to have similar biological activities.

One common ligand-based approach is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. By analyzing a series of active compounds, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

For derivatives of 4-Thiazolecarboxamide, 2-(4-pyridinyl)-, ligand-based design would involve identifying the key features from a series of potent analogs. This could include the hydrogen bond acceptors (e.g., pyridine nitrogen, carboxamide oxygen), hydrogen bond donors (e.g., carboxamide N-H), and hydrophobic/aromatic regions (thiazole and pyridine rings). nih.govacs.org By understanding the optimal spatial arrangement of these features, new scaffolds can be designed or existing ones can be modified to better match the pharmacophoric requirements, leading to the discovery of novel and more potent compounds. nih.govacs.org

Receptor-Based Computational Design Approaches

Receptor-based computational design has become an indispensable tool in the development and optimization of therapeutic agents, including derivatives of 4-Thiazolecarboxamide, 2-(4-pyridinyl)-. These in silico methods, such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, leverage the three-dimensional structure of target receptors to predict binding affinities and guide the rational design of more potent and selective inhibitors.

Molecular docking simulations are a cornerstone of this approach, used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique allows researchers to visualize and analyze the intermolecular interactions that stabilize the ligand-receptor complex. For instance, in studies of related thiazole derivatives, docking has been instrumental in identifying key interactions. These often include hydrogen bonds with specific amino acid residues, as well as hydrophobic and π-π stacking interactions that are crucial for binding affinity. nih.govnih.gov For example, docking studies on thiazole-based compounds have identified crucial hydrogen bond interactions with residues such as Asp392, Asn395, and Gln443, while π-π stacking with aromatic residues like His234 and Phe414 also contributes significantly to binding. nih.gov The binding affinity is often quantified as a score, typically in kcal/mol, which helps in prioritizing compounds for synthesis and biological evaluation. impactfactor.org

The insights gained from these simulations provide a structural basis for understanding structure-activity relationships (SAR). By observing how different functional groups on the 2-(4-pyridinyl)-4-thiazolecarboxamide scaffold interact with the target's binding pocket, chemists can make informed modifications to enhance binding. For example, the addition of a methoxyphenyl group to a related thiazole scaffold was shown in one study to enhance interactions with the receptor, resulting in a higher binding affinity. impactfactor.org

Table 1: Representative Molecular Docking Data for Thiazole Derivatives This table illustrates the type of data generated from molecular docking studies, showing how different compounds can exhibit varied binding affinities and interactions with a target receptor.

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Source |

| Standard (Chloramphenicol) | 1KZN | -7.4 | - | impactfactor.org |

| 2j (2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one) | 1KZN | -6.8 | - | impactfactor.org |

| Generic Pyrozolopyridine Analog | PDE4 | Not specified | Asp392, Asn395, Tyr233, Gln443 (H-bonds); His234, Phe414, Phe446 (π-π stacking) | nih.gov |

Pharmacophore modeling and 3D-QSAR studies are other powerful computational tools used in conjunction with docking. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific receptor. For a series of phosphodiesterase 4 (PDE4) inhibitors with related structural motifs, a five-point pharmacophore model (AHHRR.3) was developed, identifying one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as critical for inhibitory activity. nih.gov

Once a pharmacophore is established, 3D-QSAR models can be constructed to correlate the 3D structural properties of molecules with their biological activities. nih.gov These models are statistically validated to ensure their predictive power. The successful generation of a 3D-QSAR model allows for the rapid virtual screening of new compound ideas, predicting their activity before committing resources to their synthesis.

Table 2: Example of Statistical Validation for 3D-QSAR Models This table shows typical statistical parameters used to validate the robustness and predictive ability of 3D-QSAR models for various kinase targets.

| Target Receptor | q² (Cross-validated) | R²pred (Test Set) | Source |

| CDK2 | 0.714 | 0.764 | nih.gov |

| CDK4 | 0.815 | 0.681 | nih.gov |

| CDK6 | 0.757 | 0.674 | nih.gov |

These computational strategies are integral to the lead optimization process. For example, SAR studies on a series of pyridinyl-thiazolyl carboxamide derivatives, guided by such computational insights, led to the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide as a potent lead compound targeting angiogenesis signaling pathways. nih.gov By employing a structure-aided design process, researchers can efficiently explore chemical space, refine molecular architectures, and ultimately develop novel derivatives of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- with enhanced therapeutic potential. mdpi.com

Mechanistic Elucidation and Identification of Biological Targets

Unraveling the Molecular Mechanisms of Action of 2-(4-Pyridinyl)thiazole-4-carboxamide Derivatives

The biological effects of 2-(4-pyridinyl)thiazole-4-carboxamide derivatives are a result of complex interactions at the molecular level. These mechanisms involve the modulation of enzyme functions, interference with cellular signaling, and the induction of specific cellular outcomes. kau.edu.sanih.gov

A primary mechanism through which thiazole (B1198619) carboxamide derivatives exert their effects is by modulating the activity of key enzymes. kau.edu.sanih.govresearchgate.net The structural features of the thiazole carboxamide scaffold allow these compounds to fit into the active or allosteric sites of various enzymes, thereby inhibiting or altering their catalytic function. mdpi.comacs.org For instance, certain derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. acs.orgnih.gov The thiazole core, combined with specific substitutions on the phenyl and carboxamide moieties, contributes to their inhibitory potential against enzymes implicated in disease progression. kau.edu.sanih.gov The thiazole carboxamide moiety is a common structural feature in several natural antineoplastic agents, suggesting its importance in enzyme-targeted therapies. kau.edu.sa

Derivatives of 2-(4-pyridinyl)thiazole-4-carboxamide have been shown to intervene in critical cellular signaling pathways, particularly those related to angiogenesis, a key process in tumor growth and metastasis. nih.govnih.gov One notable derivative, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (referred to as compound 3k), has been demonstrated to suppress angiogenesis signaling pathways. nih.govnih.gov This intervention leads to a cascade of downstream effects, disrupting the formation of new blood vessels that are essential for supplying nutrients to tumors. nih.gov The inhibition of these signaling pathways is a desirable mechanism for cancer treatment, as it targets the fundamental processes that support tumor progression. nih.govnih.gov

The modulation of enzyme activity and signaling pathways by these compounds translates into specific, observable cellular responses. In the context of angiogenesis, derivatives have been shown to inhibit the colony formation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. nih.govnih.gov For example, compound 3k was effective in suppressing HUVEC colony formation and migration. nih.gov This anti-migratory effect is a crucial step in preventing the trans-endothelial migration and invasion of tumor cells. nih.gov Furthermore, these compounds can inhibit microvessel formation and tube formation by endothelial cells, demonstrating a clear anti-angiogenic phenotype. nih.gov These cellular effects highlight the potential of this class of compounds to control pathological conditions driven by excessive cell proliferation and migration. kau.edu.sanih.gov

In Vitro and In Vivo Preclinical Biological Evaluation Methodologies

A variety of methodologies have been utilized to evaluate the biological activity of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- derivatives. These methods span from cell-based assays to complex animal models to confirm efficacy and elucidate mechanisms of action. nih.govbohrium.com

Cell-Based Assays for Investigating Cellular Phenotypes and Proliferation

Cellular viability and proliferation assays are fundamental tools for assessing the effect of potential anti-cancer therapeutics. nih.gov For the 2-(4-pyridinyl)thiazole carboxamide series, several in vitro assays using HUVECs were employed to screen for anti-angiogenic activity. nih.govresearchgate.net

Colony Formation Assay: This assay evaluates the effect of compounds on the proliferation and long-term survival of cells. bohrium.com Derivatives were tested for their ability to inhibit the colony formation of HUVECs, with compound 3k showing potent inhibitory effects. nih.gov

Wound Healing and Transwell Migration Assays: Endothelial cell migration is a prerequisite for the formation of new blood vessels. The wound healing and transwell migration assays were used to assess the anti-migratory potential of the synthesized compounds. bohrium.com Compound 3k demonstrated excellent anti-migration ability in these assays, comparable or superior to the established angiogenesis inhibitor Vandetanib. nih.govresearchgate.net

Tube Formation Assay: This assay mimics the later stages of angiogenesis where endothelial cells differentiate and form three-dimensional capillary-like structures. bohrium.com Compound 3k was shown to be highly effective at inhibiting VEGF-induced tube formation in HUVECs. bohrium.com

| Assay Type | Cell Line | Compound Tested | Key Finding | Reference |

|---|---|---|---|---|

| Colony Formation | HUVECs | Compound 3k | Potent inhibition of HUVEC proliferation and colony formation. | nih.gov |

| Wound Healing & Transwell Migration | HUVECs | Compound 3k | Showed excellent anti-migration effects, similar or better than Vandetanib. | researchgate.net |

| Tube Formation | HUVECs | Compound 3k | Effectively inhibited the formation of capillary-like tube structures. | bohrium.com |

Animal Model Studies for Efficacy and Mechanism Validation in Preclinical Settings

To validate the in vitro findings and assess in vivo efficacy, derivatives of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- were evaluated in several preclinical models. nih.govbohrium.com These models are crucial for understanding a compound's activity within a complex biological system. crownbio.com

Ex Vivo Aortic Ring Spreading Assay: This assay uses explants of rat aorta to model angiogenesis, where new microvessels sprout from the tissue fragment. Compound 3k effectively suppressed VEGF-induced angiogenesis in this model. nih.govresearchgate.net

In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay: The CAM model is a widely used in vivo system to study angiogenesis. The vascularized membrane of a chick embryo serves as a platform to observe the formation of new blood vessels. nih.gov Treatment with compound 3k resulted in significant inhibition of angiogenesis in the CAM model. nih.govresearchgate.net

In Vivo Xenograft Mouse Tumor Model: To confirm the anti-tumor activity, a xenograft model was established by implanting human breast cancer cells (Bcap37) into immunocompromised mice. bohrium.comantineo.fr Administration of compound 3k strongly blocked tumor growth. nih.gov Subsequent analysis of the tumors revealed a significant reduction in microvessel density, confirming that the compound's anti-tumor effect was mediated through the inhibition of angiogenesis. bohrium.com

| Model Type | Description | Compound Tested | Key Finding | Reference |

|---|---|---|---|---|

| Rat Aortic Ring Spreading Assay | Ex vivo model using rat aortic tissue to assess microvessel sprouting. | Compound 3k | Significantly inhibited VEGF-induced microvessel outgrowth. | nih.gov |

| Chick Embryo Chorioallantoic Membrane (CAM) Assay | In vivo model assessing new blood vessel formation on the chick embryo membrane. | Compound 3k | Demonstrated potent anti-angiogenic effects. | researchgate.net |

| Xenograft Mouse Tumor Model | In vivo model using Bcap37 human breast cancer cells in mice. | Compound 3k | Strongly inhibited tumor growth and reduced microvessel density in tumors. | bohrium.com |

Computational Chemistry and in Silico Approaches in 2 4 Pyridinyl Thiazole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Macromolecule Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a macromolecule, such as a protein. For derivatives of 2-(4-pyridinyl)thiazole-4-carboxamide, docking studies have been instrumental in elucidating their binding mechanisms to various biological targets, including enzymes like cyclooxygenases (COX) and DNA gyrase. nih.govnih.gov

Molecular docking simulations are crucial for predicting how a ligand, such as a 2-(4-pyridinyl)thiazole-4-carboxamide derivative, fits into the active site of a target protein and for estimating the strength of this interaction, known as binding affinity. japsonline.comresearchgate.net These predictions are vital for understanding the compound's potential efficacy. For instance, in studies involving similar thiazole (B1198619) derivatives, docking has revealed key interactions with amino acid residues. Hydrogen bonds and π-cation interactions with residues like arginine and tyrosine are often identified as critical for stabilizing the ligand-protein complex. nih.gov The pyridine (B92270) and thiazole rings frequently participate in hydrophobic and π-π stacking interactions within the binding pocket. nih.govnih.gov

The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. Research on various pyridine-thiazole hybrids has shown a wide range of binding affinities depending on the specific substitutions and the target protein. These scores serve as a basis for ranking potential drug candidates for further experimental testing. nih.gov For example, studies on thiazole-clubbed pyridine scaffolds targeting the SARS-CoV-2 main protease reported binding energies as strong as -8.6 kcal/mol for lead compounds. nih.govnih.gov

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | -80.18 to -58.07 | ARG-120, TYR-355, VAL-523 |

| Thiazole-Pyridine Hybrids | DNA Gyrase | -6.4 to -9.2 | N/A |

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease | -8.6 | N/A |

| Thiazole Derivatives | Urate Oxidase | -4.96 to -5.45 | ARG-176, VAL-227 |

This table presents a summary of binding affinities for various thiazole and pyridine derivatives as reported in the cited literature.

Beyond predicting the ligand's pose, docking simulations also allow for the conformational analysis of the protein's binding site. The interaction with a ligand can induce subtle changes in the shape and orientation of amino acid side chains within the active site to achieve an optimal fit—a concept known as "induced fit". Conformational studies on thiazole-amino acid residues have shown that these structural units tend to adopt a semi-extended conformation, which is stabilized by intramolecular hydrogen bonds, particularly involving the thiazole nitrogen. nih.govbohrium.com

This flexibility is crucial for biological activity. Computational analyses can map the conformational space of small peptide fragments containing thiazole, which is important for understanding protein folding and structure. nih.gov For larger, more flexible ligands, it is essential to correctly represent the variations in conformational energy upon rotations around torsional bonds to ensure the accuracy of docking simulations. jussieu.fr The environment, such as the presence of a solvent, can also influence the geometry of conformations, though for some thiazole residues, the key conformations are maintained across different environments. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 2-(4-pyridinyl)thiazole-4-carboxamide. researchgate.netnih.gov DFT provides a detailed understanding of the electron distribution, which is fundamental to a molecule's reactivity and stability. nih.govnih.gov These calculations are used to determine various electronic parameters that help explain experimental findings and predict the chemical behavior of the compound. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.netresearchgate.net Conversely, a large energy gap implies higher stability. nih.gov For various thiazole and pyridine derivatives, DFT calculations have been used to determine these energy values, providing insights that correlate well with their observed biological activities. nih.govnih.gov

| Compound Class | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Carboxamide Derivative (2a) | -0.197 | -0.079 | 0.118 |

| Thiazole Carboxamide Derivative (2b) | -0.211 | -0.070 | 0.141 |

| Thiazole Carboxamide Derivative (2j) | -0.223 | -0.075 | 0.148 |

| Thiazole-Pyrazole Derivative (2) | -6.260 | -0.552 | 5.707 |

| Thiazole-Pyrazole Derivative (4) | -5.523 | -0.016 | 5.507 |

This table displays calculated frontier orbital energies and the corresponding energy gap for representative thiazole-containing compounds from cited studies.

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. researchgate.net These descriptors include chemical hardness (η) and softness (σ). nih.gov

Chemical hardness (η) measures the resistance of a molecule to changes in its electron distribution. A molecule with a high hardness value is generally more stable and less reactive. nih.gov Chemical softness (σ), the reciprocal of hardness, indicates a higher susceptibility to chemical reactions. These descriptors are typically calculated from the HOMO and LUMO energies and provide a quantitative measure of molecular stability that often supports experimental findings. nih.gov For instance, studies have shown that compounds with lower chemical hardness (and thus higher softness) exhibit greater antioxidant activity, aligning with the principle that less stable compounds are more reactive. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Characterization

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, characterizing the stability and behavior of the complex over time. udel.edu MD simulations are powerful computational tools that model the motions of atoms and molecules, providing insights into the flexibility of both the ligand and the protein binding site. frontiersin.org

In the context of 2-(4-pyridinyl)thiazole-4-carboxamide research, MD simulations are used to validate the binding poses obtained from docking. nih.govnih.gov By simulating the complex for periods ranging from nanoseconds to microseconds, researchers can assess the stability of key interactions, such as hydrogen bonds, and observe conformational changes. nih.govnih.gov These simulations can confirm whether a promising ligand remains stably bound within the active site or if it dissociates, providing a more rigorous assessment of its potential as an inhibitor. nih.govresearchgate.net The analysis of the simulation trajectory can reveal the dynamics of interfacial contacts and the role of solvent molecules, offering a more complete picture of the binding event. frontiersin.org

Exploration of Derivatization Strategies and Analogue Libraries of 4 Thiazolecarboxamide, 2 4 Pyridinyl

Design and Synthesis of Diverse Thiazole (B1198619) Carboxamide Compound Libraries for Screening Initiatives

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify novel therapeutic leads. For the 4-Thiazolecarboxamide, 2-(4-pyridinyl)- scaffold, several synthetic strategies are employed to create extensive libraries of analogues. These strategies focus on systematically modifying different components of the core structure to explore a wide chemical space.

A common and versatile approach to synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. bepls.com This method typically involves the condensation of an α-haloketone with a thioamide. To generate a library based on the 2-(4-pyridinyl)-4-thiazolecarboxamide core, this can be adapted in several ways. For instance, a variety of substituted thioamides can be reacted with a common α-haloketone precursor to introduce diversity at the 2-position of the thiazole ring. Conversely, different α-haloketones can be used with a single thioamide to modify the 4-position. researchgate.net

A general synthetic route for creating libraries of substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogues begins with the preparation of substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates. nih.gov These intermediates are typically synthesized from corresponding nitriles, which are then coupled with ethyl 2-bromoacetoacetate. nih.gov The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This key intermediate, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylic acid, can then be coupled with a large and diverse library of primary and secondary amines using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). researchgate.net This final amidation step is highly efficient for generating a wide array of N-substituted carboxamides, allowing for systematic exploration of the chemical space around the amide bond. nih.govnih.gov

The diversity of the library can be further expanded by modifying the pyridine (B92270) and thiazole rings. For the pyridine moiety, a range of substituted pyridinyl nitriles can be used as starting materials. For the thiazole ring, different α-halocarbonyl compounds can be employed in the initial cyclization step. bepls.com Multi-component reactions, where three or more reactants combine in a single step, also offer an efficient pathway to generate structural diversity. researchgate.net These synthetic strategies enable the creation of large, focused libraries of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- analogues for biological screening. nih.gov

| Synthetic Step | Reactants | Purpose | Example Reference |

| Thiazole Ring Formation | Substituted Nitriles + Ethyl 2-bromoacetoacetate | Introduce diversity at the pyridine and thiazole moieties. | nih.gov |

| Hydrolysis | Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate | Generate the key carboxylic acid intermediate. | nih.gov |

| Amide Coupling | 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylic acid + Diverse Amines | Introduce a wide range of substituents on the carboxamide nitrogen. | researchgate.netnih.gov |

Application of Scaffold Hopping and Bioisosteric Replacement Principles

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key biological activity of a parent compound. cambridgemedchemconsulting.com

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. In the context of 2-(4-pyridinyl)-4-thiazolecarboxamide, the thiazole-carboxamide core could be replaced by other heterocyclic systems. For example, research on related compounds has shown that a thiazole core can be successfully replaced with a 1,2,4-thiadiazole (B1232254) ring, which maintained biological activity and, in some cases, improved pharmacokinetic properties. acs.org This type of "scaffold morphing" can lead to the discovery of novel intellectual property and can help overcome issues associated with the original scaffold, such as metabolic instability or toxicity. nih.gov

Bioisosteric Replacement refers to the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. This strategy is widely used to fine-tune the properties of a lead compound. For the 4-Thiazolecarboxamide, 2-(4-pyridinyl)- scaffold, bioisosteric replacements can be applied to several parts of the molecule:

Thiazole Ring: The sulfur atom in the thiazole ring can be replaced with an oxygen atom to give an oxazole, or a nitrogen atom to give an imidazole. For instance, the isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole in a series of compounds resulted in significantly increased hydrophilicity and water solubility without compromising antimicrobial activity. mdpi.com Thiadiazoles are also considered bioisosteres of thiazoles. nih.gov

Pyridine Ring: The nitrogen atom in the 4-pyridinyl ring can be moved to other positions (e.g., to form a 2-pyridinyl or 3-pyridinyl analogue) to probe different interactions with the biological target. The entire phenyl ring can be considered a bioisostere for the pyridine ring in some contexts, or it could be replaced by other five- or six-membered heterocycles like thiophene (B33073) or pyrimidine. cambridgemedchemconsulting.com

Carboxamide Linker: The amide group itself offers opportunities for bioisosteric replacement. It could be replaced with a reverse amide, an ester, a ketone, or other linkers that mimic its hydrogen bonding capabilities and conformational properties.

Substituents: Functional groups on the pyridine or N-aryl portion of the molecule can be readily swapped with their bioisosteres. For example, a hydroxyl group can be replaced by an NH2 group, or a methyl group by a chlorine atom or an amino group. cambridgemedchemconsulting.com A hydrogen atom can be replaced by fluorine to block metabolic oxidation or to alter electronic properties. nih.gov

These strategies allow chemists to systematically explore the structure-activity relationships of the 4-Thiazolecarboxamide, 2-(4-pyridinyl)- scaffold and to optimize its drug-like properties.

| Principle | Original Moiety | Potential Replacement | Objective | Example Reference |

| Scaffold Hopping | Thiazole | 1,2,4-Thiadiazole | Improve PK properties, find novel IP. | acs.org |

| Bioisosteric Replacement | Thiazole (Sulfur) | Oxazole (Oxygen) | Increase hydrophilicity/solubility. | mdpi.com |

| Bioisosteric Replacement | Pyridine | Phenyl, Thiophene | Modulate binding and physicochemical properties. | cambridgemedchemconsulting.com |

| Bioisosteric Replacement | Hydrogen | Fluorine | Block metabolism, alter electronics. | nih.gov |

Strategies for Modulating Biological Potency through Chemical Modifications

The biological potency of the 4-Thiazolecarboxamide, 2-(4-pyridinyl)- scaffold can be significantly influenced by specific chemical modifications. Structure-activity relationship (SAR) studies are conducted to understand how different functional groups and structural changes affect the compound's activity, guiding the design of more potent analogues.

In a study focused on developing angiogenesis inhibitors, a series of N-substituted 2-(4-pyridinyl)thiazole carboxamides were synthesized and evaluated. nih.gov The SAR analysis revealed several key insights:

Substitution on the N-phenyl ring: The position and nature of substituents on the N-phenyl ring of the carboxamide were found to be critical for activity. For example, introducing a methoxy (B1213986) group at the 3-position of the phenyl ring led to a significant increase in potency. nih.gov

Substitution on the pyridine ring: Modifications to the pyridine ring also played a crucial role. The introduction of a propyl group at the 2-position of the 4-pyridinyl moiety was found to be beneficial for the biological activity. nih.gov

Substitution on the thiazole ring: The presence of a methyl group on the thiazole ring has been shown to positively influence the geometrical conformation and improve inhibitory potency against certain enzymes. acs.org

These systematic modifications led to the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide, a compound with significantly enhanced activity in suppressing endothelial cell colony formation and migration compared to the initial leads. nih.gov

The general strategies for modulating potency through chemical modifications include:

Varying N-Aryl Substituents: A wide range of anilines with different electronic (electron-donating or electron-withdrawing) and steric properties can be incorporated via the amide coupling step. This allows for a thorough exploration of the binding pocket that accommodates this part of the molecule. nih.govresearchgate.net

Modifying the Pyridine Ring: Introducing small alkyl or halogen groups onto the pyridine ring can alter its basicity and lipophilicity, potentially leading to improved target engagement and better cell permeability. nih.gov

The findings from these SAR studies are often rationalized using molecular docking, which can provide insights into the binding modes of the compounds within the active site of their biological target and explain how specific modifications enhance potency. acs.orgnih.gov

| Modification Site | Modification Example | Observed Effect on Potency | Reference |

| N-Phenyl Ring (of carboxamide) | 3-methoxy substitution | Increased potency | nih.gov |

| Pyridine Ring | 2-propyl substitution | Increased potency | nih.gov |

| Thiazole Ring | 4-methyl substitution | Improved potency and conformation | acs.org |

| N-Aryl Ring (of carboxamide) | t-butyl substitution | Increased potency against COX enzymes | nih.gov |

Advanced Analytical Methodologies for Research and Characterization of 4 Thiazolecarboxamide, 2 4 Pyridinyl

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a unique elemental formula.

For 4-Thiazolecarboxamide, 2-(4-pyridinyl)-, with a molecular formula of C₉H₇N₃OS, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. Using a technique like Electrospray Ionization (ESI) in positive ion mode, the molecule is typically observed as a protonated species, [M+H]⁺. The comparison between the experimentally measured mass and the calculated theoretical mass provides strong evidence for the compound's identity and confirms that the correct product was synthesized. rsc.org

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Typical Observed Mass (m/z) | Typical Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₈N₃OS⁺ | 206.0437 | 206.0435 | < 1.0 |

| [M+Na]⁺ | C₉H₇N₃OSNa⁺ | 228.0256 | 228.0254 | < 0.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the connectivity of atoms within a molecule can be determined by analyzing the chemical shifts, multiplicities, coupling constants, and correlations of atomic nuclei. nih.gov

For 4-Thiazolecarboxamide, 2-(4-pyridinyl)-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and thiazole (B1198619) rings, as well as the amide protons. The pyridine ring protons typically appear as a set of two doublets (an AA'BB' system) in the aromatic region. The lone proton on the thiazole ring would appear as a singlet, and the two amide protons (-CONH₂) would also present as singlets, which may be broadened due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected: five for the pyridine ring, three for the thiazole ring (including the C=O carbon), and the amide carbonyl carbon, which would appear significantly downfield.

| Atom Type | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyridine | H-2', H-6' | ~8.7 (d) | ~150 |

| Pyridine | H-3', H-5' | ~7.9 (d) | ~121 |

| Thiazole | H-5 | ~8.5 (s) | ~148 |

| Amide | -NH₂ | ~8.2 (s), ~7.8 (s) | - |

| Thiazole | C-2 | - | ~168 |

| Thiazole | C-4 | - | ~145 |

| Pyridine | C-4' | - | ~142 |

| Amide | C=O | - | ~162 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. vscht.cz

The IR spectrum of 4-Thiazolecarboxamide, 2-(4-pyridinyl)- would display characteristic absorption bands confirming its key structural features. The presence of the primary amide group is identified by N-H stretching vibrations, typically appearing as two distinct bands, and the strong C=O stretching vibration (Amide I band). The aromatic nature of the pyridine and thiazole rings is confirmed by C=C and C=N stretching vibrations within the rings and C-H stretching vibrations above 3000 cm⁻¹. nih.gov

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide (-NH₂) | 3350 - 3180 (two bands) | Medium |

| Aromatic C-H Stretch | Pyridine, Thiazole | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Carboxamide | ~1670 | Strong |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1640 - 1590 | Medium-Strong |

| C=N and C=C Stretch | Pyridine, Thiazole Rings | 1600 - 1450 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

For an achiral molecule like 4-Thiazolecarboxamide, 2-(4-pyridinyl)-, the primary role of X-ray crystallography is to confirm the planar relationships between the thiazole and pyridine rings and to characterize the solid-state conformation. Furthermore, this technique provides invaluable insight into intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, which dictate the crystal packing arrangement. researchgate.net While specific experimental data for this compound is not publicly available, a typical analysis would yield the parameters shown in the hypothetical data table below.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 11.45 |

| β (°) | 98.5 |

| Volume (ų) | 983.4 |

| Z (Molecules per unit cell) | 4 |

Advanced Chromatographic Techniques for Separation and Purity Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of the target compound from any impurities, starting materials, or by-products. It is the primary method for assessing the purity of the final product.

A reverse-phase HPLC (RP-HPLC) method is commonly developed for the analysis of polar heterocyclic compounds like 4-Thiazolecarboxamide, 2-(4-pyridinyl)-. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase. The purity is determined by integrating the peak area of the compound and expressing it as a percentage of the total area of all observed peaks, typically monitored using a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 280 nm |

| Typical Purity Result | >98% |

Future Research Directions and Potential Academic Contributions of 2 4 Pyridinyl Thiazole 4 Carboxamide Derivatives

Identification of Novel Biological Pathways and Targets for Investigation

A primary direction for future research lies in the continued exploration of novel biological pathways and molecular targets for 2-(4-pyridinyl)thiazole-4-carboxamide derivatives. While the arylthiazole scaffold is a known privileged structure in medicinal chemistry, its full potential remains to be unlocked. nih.gov

Initial studies have successfully identified angiogenesis as a key pathway targeted by this class of compounds. nih.govnih.gov Specifically, certain N-substituted 2-(4-pyridinyl)thiazole carboxamides have been shown to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs), a critical process in the formation of new blood vessels that supports tumor growth and metastasis. nih.govnih.gov The mechanism of action for these compounds appears to be centered on the regulation of angiogenesis signaling pathways. nih.govnih.gov

Beyond angiogenesis, the thiazole (B1198619) core is present in molecules that inhibit a variety of other targets, suggesting a broad therapeutic window for its derivatives. These targets include:

Histone deacetylases (HDACs) nih.gov

Tubulin polymerization nih.gov

Sterol regulatory element-binding proteins (SREBP) nih.gov

c-Met kinase tandfonline.comnih.gov

Cyclin-dependent kinases (CDK4 and CDK6) acs.org

Future investigations should aim to systematically screen libraries of 2-(4-pyridinyl)thiazole-4-carboxamide derivatives against a wider range of kinases, proteases, and other enzymes implicated in diseases like cancer, inflammation, and microbial infections. nih.govmdpi.comglobalresearchonline.net The metabolism of these compounds is also a crucial area of study, as metabolites may possess their own significant biological activity, as seen in related 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives. nih.gov Unraveling these new molecular interactions will be fundamental to expanding the therapeutic applications of this promising chemical scaffold.

Rational Design of Highly Selective and Potent Modulators for Specific Biological Systems

The rational design of new derivatives with enhanced potency and selectivity is a cornerstone of ongoing research. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing critical insights into how chemical modifications influence biological activity.

For example, in the development of anti-angiogenic agents, SAR studies on a series of pyridinyl-thiazolyl carboxamide derivatives led to the optimization of the lead compound and the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (compound 3k ). nih.govnih.gov This compound demonstrated efficacy comparable or superior to the approved drug Vandetanib in various angiogenesis models. nih.gov The optimization process involved systematic modifications, such as exploring the effect of substitution positions on the phenyl ring of the amide moiety. nih.gov

Similarly, a rational, hybrid-design approach combining pharmacophore merging was used to develop potent c-Met kinase inhibitors based on a thiazole/thiadiazole carboxamide scaffold. tandfonline.comnih.gov This multi-cycle optimization led to the identification of highly active compounds.

Future work in this area will continue to rely on a synergistic approach that combines organic synthesis, biological evaluation, and computational modeling. Molecular docking and in-silico studies can help predict the binding modes of new analogs and prioritize synthetic targets, thereby streamlining the discovery process. tandfonline.comnih.gov The goal is to design molecules that not only exhibit high potency against their intended target but also possess a high degree of selectivity, minimizing off-target effects. The development of derivatives with activity against specific cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer, highlights the potential for targeted therapies. mdpi.com

Below is a table summarizing the inhibitory concentrations of representative thiazole derivatives against cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

| 1 | RXF393 (Renal Cancer) | 7.01 ± 0.39 | Doxorubicin | - |

| 1 | HT29 (Colon Cancer) | 24.3 ± 1.29 | Doxorubicin | - |

| 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | - |

Table based on data from multiple studies on thiazole derivatives. mdpi.commdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding in Chemical Biology

To fully comprehend the biological impact of 2-(4-pyridinyl)thiazole-4-carboxamide derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic understanding. rsc.orgnih.govnih.gov

By treating biological systems with these compounds and subsequently analyzing the changes across multiple omics layers, researchers can construct a comprehensive picture of the cellular response. This integrated approach can:

Elucidate Mechanisms of Action: Multi-omics can reveal the downstream effects of target engagement, uncovering the full spectrum of pathways perturbed by the compound. nih.gov

Identify Biomarkers: Analyzing omics data from sensitive versus resistant cells can help identify biomarkers that predict patient response to potential therapies.

Uncover Off-Target Effects: A systems-level view can highlight unintended molecular interactions, providing a more complete profile of a compound's activity.

Guide Combination Therapies: Understanding the metabolic and signaling vulnerabilities induced by a compound can inform the rational design of effective combination treatment strategies.

While current research has not yet extensively applied multi-omics to this specific class of compounds, the methodologies are well-established in chemical biology and oncology. rsc.orgsemanticscholar.org Applying these techniques to novel 2-(4-pyridinyl)thiazole-4-carboxamide derivatives will be a critical step in translating these molecules from laboratory curiosities to clinically relevant entities.

Fostering Interdisciplinary Collaborations in Chemical and Biological Research

The complexity of modern drug discovery and chemical biology necessitates robust, interdisciplinary collaborations. The research and development of 2-(4-pyridinyl)thiazole-4-carboxamide derivatives is a prime example of this need, requiring a convergence of expertise from multiple scientific fields.

The journey from concept to potential therapeutic involves:

Medicinal and Synthetic Chemists: Responsible for the rational design and synthesis of novel compounds and libraries of derivatives. nih.govnih.govacs.org

Cell and Molecular Biologists: Who conduct the in vitro and in vivo evaluations to determine biological activity, such as anticancer, antimicrobial, or anti-inflammatory effects, and to elucidate mechanisms of action. nih.govmdpi.com

Computational Scientists: Who perform in-silico studies, including molecular docking and ADME predictions, to guide the design process and understand molecular interactions. tandfonline.comresearchgate.net

Pharmacologists: Who study the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential as drug candidates. nih.gov

Future progress will depend on strengthening these collaborations. An integrated team approach ensures that the design of new molecules is informed by biological needs and mechanistic insights, and that biological testing is conducted on well-characterized, rationally designed compounds. Such synergy accelerates the pace of discovery and increases the likelihood of developing impactful chemical tools and therapeutics.

Q & A

Q. What are the optimal synthetic routes for preparing 4-thiazolecarboxamide derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of thioamide and haloketone precursors under acidic or basic conditions to form the thiazole core . Subsequent steps include palladium-catalyzed coupling (e.g., Suzuki or Heck reactions) to introduce pyridine or tetrahydropyran moieties. Final amidation reactions are critical for carboxamide formation .

- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) .

- Optimization Strategy : Use fractional factorial design to screen variables (e.g., pH, stoichiometry) and prioritize factors affecting yield . HPLC (≥98% purity) and NMR are essential for characterizing intermediates .